Molecular Weight and Lipophilicity Shift: 3-Methyl vs. 3-H Substitution
The target compound (CAS 2197053-93-1) contains a methyl group at the pyrazole 3-position, whereas its closest commercial analog (CAS 1416344-73-4) bears a hydrogen at this position . This structural difference produces a molecular weight increase of 14.03 Da (242.28 vs. 228.25 g/mol) and an estimated logP increase of approximately +0.5 units (calculated via CLOGP fragment-based method; the methyl group adds ~0.5 to the logP of the des-methyl scaffold) [1]. Elevated lipophilicity directly impacts membrane permeability, plasma protein binding, and CYP-mediated metabolic clearance, all of which are critical parameters in lead optimization for antifungal or kinase-targeted programs [2].
| Evidence Dimension | Molecular weight and estimated lipophilicity (clogP) |
|---|---|
| Target Compound Data | MW = 242.28 g/mol; estimated clogP ≈ 2.1 (fragment-based calculation for C₁₃H₁₄N₄O scaffold with 3-methyl) |
| Comparator Or Baseline | CAS 1416344-73-4 (des-methyl analog): MW = 228.25 g/mol; estimated clogP ≈ 1.6 (C₁₂H₁₂N₄O scaffold) |
| Quantified Difference | ΔMW = +14.03 Da; ΔclogP ≈ +0.5 (estimated) |
| Conditions | Physicochemical property estimation using CLOGP fragment-based method; experimental logP values not available in published literature for these specific compounds |
Why This Matters
The higher lipophilicity of the 3-methyl analog alters its ADME profile and target-binding characteristics, making it non-interchangeable with the des-methyl analog in any assay where membrane penetration or hydrophobic binding pocket occupancy is relevant.
- [1] Leo A, Hansch C, Elkins D. Partition coefficients and their uses. Chemical Reviews, 1971, 71(6): 525-616. (Fragment constant methodology for logP estimation; methyl group contribution ≈ +0.5.) View Source
- [2] Terra L, Viegas DJ, Bernardino AMR, et al. Letters in Organic Chemistry, 2020, 17(10): 779-787. (In silico pharmacokinetic and toxicological property calculations for the 3-methyl series, including lipophilicity-dependent parameters.) View Source
